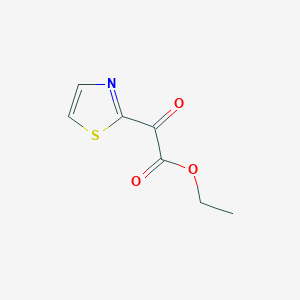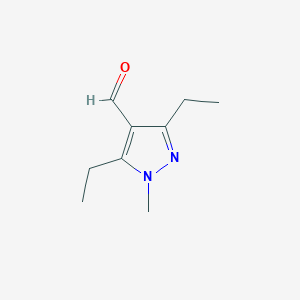
2-(2-Methyl-thiazol-5-YL)-phenylamine
Descripción general
Descripción
2-(2-Methyl-thiazol-5-YL)-phenylamine, also known as 2-MTP, is an organic compound that is used in a variety of scientific research applications. It is a versatile molecule that has been studied for its biochemical and physiological effects, as well as its potential applications in lab experiments.
Aplicaciones Científicas De Investigación
2-(2-Methyl-thiazol-5-YL)-phenylamine has a wide range of scientific research applications. It is used as a reagent in the synthesis of various compounds, including drugs and pharmaceuticals. It is also used as a catalyst in organic reactions, and as an inhibitor of enzymes. In addition, it has been studied for its potential use in the treatment of certain diseases, such as cancer and Alzheimer’s disease.
Mecanismo De Acción
2-(2-Methyl-thiazol-5-YL)-phenylamine has been studied for its potential mechanism of action. It has been found to interact with several different proteins and enzymes, including cytochrome P450, thioredoxin reductase, and glutathione S-transferase. By interacting with these proteins and enzymes, 2-(2-Methyl-thiazol-5-YL)-phenylamine can affect the activity of the proteins and enzymes, which in turn can affect the biochemical and physiological processes in the body.
Efectos Bioquímicos Y Fisiológicos
2-(2-Methyl-thiazol-5-YL)-phenylamine has been studied for its biochemical and physiological effects. It has been found to have antioxidant, anti-inflammatory, and anti-cancer properties. It has also been found to have an effect on the immune system, as well as on the nervous system. In addition, it has been found to have an effect on the metabolism of certain drugs, as well as on the absorption and distribution of certain drugs in the body.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of 2-(2-Methyl-thiazol-5-YL)-phenylamine in lab experiments has several advantages. It is a relatively inexpensive compound and is easy to synthesize. In addition, it is relatively stable and can be stored for long periods of time. The main limitation of 2-(2-Methyl-thiazol-5-YL)-phenylamine is that it can be toxic at high concentrations, so it must be used with caution.
Direcciones Futuras
There are several potential future directions for the use of 2-(2-Methyl-thiazol-5-YL)-phenylamine. It could be used in the development of new drugs and pharmaceuticals, as well as in the development of new treatments for diseases. It could also be used to study the effects of certain drugs on the body, as well as to study the effects of certain environmental factors on the body. In addition, it could be used to study the effects of certain drugs on the brain, as well as to study the effects of certain lifestyle factors on the body. Finally, it could be used to study the effects of certain dietary supplements on the body.
Propiedades
IUPAC Name |
2-(2-methyl-1,3-thiazol-5-yl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2S/c1-7-12-6-10(13-7)8-4-2-3-5-9(8)11/h2-6H,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCEIQXPTBWULMK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(S1)C2=CC=CC=C2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Methyl-thiazol-5-YL)-phenylamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Ethyl 5-hydroxy-7-oxo-2-phenyl-8-(prop-2-ynyl)-7,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B1395631.png)

![3-[(Tetrahydropyran-4-ylmethyl)-amino]-azetidine-1-carboxylic acid tert-butyl ester](/img/structure/B1395634.png)
![2,3-Dihydroimidazo[1,2-a]pyridin-5(1H)-one](/img/structure/B1395638.png)



![(1R,2S,5S)-6,6-Dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylic acid](/img/structure/B1395644.png)




![1-Hydroxy-3-oxo-N-(2-(piperazin-1-yl)ethyl)-3,5,6,7-tetrahydropyrido-[3,2,1-ij]quinoline-2-carboxamide dihydrochloride](/img/structure/B1395651.png)
![Ethyl 8-benzyl-5-hydroxy-7-oxo-2-phenyl-7,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B1395652.png)